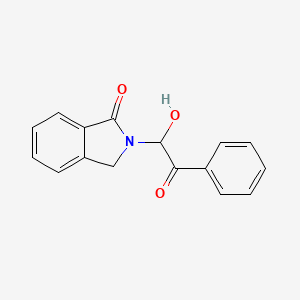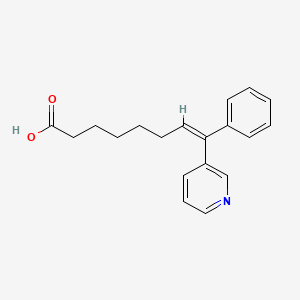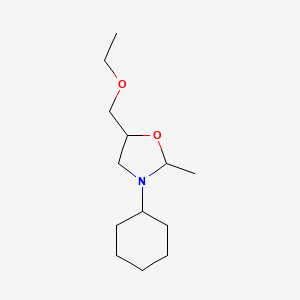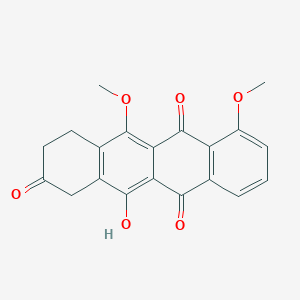
12-Phenyldodecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Phenyldodecan-1-ol is an organic compound that belongs to the class of fatty alcohols It is characterized by a long aliphatic chain with a phenyl group attached to the twelfth carbon and a hydroxyl group at the terminal carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-Phenyldodecan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with dodecanal to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, this compound can be produced through the hydrogenation of dodecylbenzene. This process involves the catalytic reduction of dodecylbenzene using hydrogen gas in the presence of a metal catalyst such as palladium or nickel. The reaction is conducted under high pressure and temperature to achieve optimal yields.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Phenyldodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Formation of dodecanoic acid or dodecanone
Reduction: Formation of dodecane
Substitution: Formation of dodecyl halides
Applications De Recherche Scientifique
12-Phenyldodecan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 12-Phenyldodecan-1-ol involves its interaction with cellular membranes and proteins. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the phenyl group can interact with aromatic amino acids in proteins, potentially altering their structure and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Dodecanol: A fatty alcohol with a similar aliphatic chain but lacking the phenyl group.
Phenylmethanol: Contains a phenyl group but has a shorter aliphatic chain.
Dodecylbenzene: Similar structure but lacks the hydroxyl group.
Uniqueness: 12-Phenyldodecan-1-ol is unique due to the presence of both a long aliphatic chain and a phenyl group, which imparts distinct chemical and physical properties. This combination allows it to interact with both hydrophobic and aromatic environments, making it versatile for various applications.
Propriétés
Numéro CAS |
88336-80-5 |
|---|---|
Formule moléculaire |
C18H30O |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
12-phenyldodecan-1-ol |
InChI |
InChI=1S/C18H30O/c19-17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16,19H,1-8,10,13-14,17H2 |
Clé InChI |
DXFKBQGRBJLAPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)



![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)


![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)

